3-(Thiophen-2-yl)piperidine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
3-thiophen-2-ylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-3-8(7-10-5-1)9-4-2-6-11-9;/h2,4,6,8,10H,1,3,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYQSUJVIWWENK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit various kinases, including fgfr 3, egfr, jak, and ron. These kinases play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and survival.
Mode of Action
It is suggested that similar compounds may exert their anticancer activities through inhibiting various kinases. Kinase inhibition can disrupt the signaling pathways that regulate cell proliferation and survival, potentially leading to cell cycle arrest and apoptosis.
Biochemical Pathways
Based on its potential kinase inhibitory activity, it may impact several signaling pathways, including the fgfr, egfr, jak-stat, and ron pathways. These pathways are involved in various cellular processes, including cell growth, differentiation, and survival.
Result of Action
Similar compounds have been reported to exhibit moderate to potent cancer cell proliferation inhibitory activities. This suggests that 3-(Thiophen-2-yl)piperidine hydrochloride may also have potential anticancer effects.
Biochemical Analysis
Biochemical Properties
3-(Thiophen-2-yl)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with voltage-gated sodium channels, similar to other thiophene derivatives. These interactions can modulate the activity of these channels, affecting cellular excitability and signaling. Additionally, this compound may interact with other proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, potentially reducing inflammation. Moreover, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. For instance, its interaction with voltage-gated sodium channels involves binding to specific sites on the channel protein, altering its conformation and function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as reducing inflammation or modulating cellular signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. The interaction with these enzymes can influence the metabolic flux and levels of specific metabolites, impacting cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving specific transporters that recognize its structure. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes.
Biological Activity
3-(Thiophen-2-yl)piperidine hydrochloride is a chemical compound with the molecular formula C9H14ClNS, characterized by a piperidine ring substituted with a thiophene group at the 3-position. This structural arrangement contributes to its unique chemical properties and potential biological activities, particularly in pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes:
- Piperidine Ring : A six-membered heterocyclic ring containing one nitrogen atom.
- Thiophene Group : A five-membered aromatic ring containing sulfur.
The hydrochloride salt form enhances its solubility in water, making it suitable for various laboratory applications and synthetic processes.
Kinase Inhibition
This compound has been studied for its potential as an inhibitor of several kinases, including:
- Fibroblast Growth Factor Receptor 3 (FGFR3)
- Epidermal Growth Factor Receptor (EGFR)
- Janus Kinase (JAK)
- Ron Kinase
These interactions suggest that the compound may play a role in inhibiting cancer cell proliferation through modulation of critical signaling pathways associated with these kinases.
Interaction with Voltage-Gated Sodium Channels
The compound has also shown interactions with voltage-gated sodium channels, which are crucial for neuronal excitability. This interaction indicates potential applications in treating neurological disorders or managing pain.
While specific mechanisms of action for this compound remain largely unexplored, its structural properties suggest that it may influence various biological pathways through its binding affinity to specific targets. The modulation of kinase activity and sodium channel interactions highlights its potential therapeutic roles.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds that may exhibit comparable biological activities. Below is a comparison table:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-(Thiophen-2-yl)piperidine hydrochloride | 630116-60-8 | Substituted at the 4-position; similar biological activities. |
| 3-(Thiophen-3-yl)piperidine hydrochloride | 45073822 | Substituted at the 3-position; distinct electronic properties. |
| 3-Methyl-3-(thiophen-2-yl)piperidine | Not specified | Methyl substitution affects sterics and reactivity; potential differences in activity. |
This table illustrates how variations in substitution patterns can influence the binding affinities and selectivity towards biological targets, which is crucial for drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(Thiophen-2-yl)piperidine hydrochloride to structurally and functionally related piperidine and thiophene derivatives. Key differences in substituent positioning, pharmacological activity, and physicochemical properties are highlighted.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Positional Isomerism
- Thiophene Substitution Position: The this compound differs from its isomer 3-(thiophen-3-yl)piperidine hydrochloride (CID 45073823) in the attachment site of the thiophene ring (2- vs. 3-position).
- Benzamide Derivatives: Compounds such as 4b (N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride) share the thiophen-2-yl group but incorporate a benzamide scaffold, enhancing LSD1 inhibitory potency (IC₅₀ = 0.12 μM) compared to simpler piperidine-thiophene hybrids .
Pharmacological Activity
- Anti-LSD1 Activity: Thiophen-2-yl benzamide derivatives (e.g., 4b) exhibit nanomolar inhibition of LSD1, a critical epigenetic target in cancers. The piperidine-thiophene core may contribute to binding affinity, though direct data for this compound remain speculative .
- Receptor-Specific Effects : BF 2649, a piperidine derivative with a chlorophenyl chain, shows potent H1 receptor inverse agonism (EC₅₀ = 1.5 nM), highlighting how peripheral substituents dictate target selectivity .
Physicochemical Properties
- Melting Points : Benzamide analogs (e.g., 4b) exhibit higher melting points (~218°C) due to crystalline packing enhanced by the rigid benzamide group, whereas simpler piperidine-thiophene salts may have lower thermal stability .
- Purity and Synthesis : Theoretical vs. experimental purity data for analogs in show <5% deviation, suggesting reliable synthetic routes for thiophene-containing piperidines .
Preparation Methods
Step 1: Synthesis of 2-(Thiophen-2-yl)ethylamine Intermediate
- Starting Material: Thiophene-2-carboxaldehyde or thiophene-2-yl halides (bromide or iodide).
- Method: Nucleophilic substitution with ethylene diamine derivatives or via Grignard reagents.
- Reaction Conditions:
- Use of magnesium turnings to generate Grignard reagent.
- Reaction in anhydrous ether solvents at low temperatures.
- Outcome: Formation of 2-(Thiophen-2-yl)ethylamine.
Step 2: Formation of Piperidine Ring
- Method: Reductive amination of the intermediate with suitable aldehydes or ketones bearing piperidine precursors.
- Reaction Conditions:
- Use of reducing agents such as sodium cyanoborohydride.
- Acidic or neutral pH to facilitate cyclization.
- Notes: The cyclization step often involves intramolecular nucleophilic attack to form the piperidine ring.
Step 3: Quaternization and Salt Formation
- Method: Alkylation of the piperidine nitrogen with methyl halides (e.g., methyl iodide or methyl bromide).
- Reaction Conditions:
- Conducted in polar aprotic solvents like acetonitrile.
- Elevated temperatures (~50-80°C).
- Outcome: Formation of the quaternary ammonium salt, which upon treatment with hydrochloric acid yields 3-(Thiophen-2-yl)piperidine hydrochloride .
Method via Cyclization of Thiophene Derivatives
Step 1: Preparation of 2-(Thiophen-2-yl)acrylonitrile
- Method: Knoevenagel condensation between thiophene-2-carboxaldehyde and malononitrile.
- Reaction Conditions:
- Base catalysis using piperidine or pyridine.
- Solvent: ethanol or acetic acid.
- Outcome: Intermediate for further cyclization.
Step 2: Cyclization to Form Piperidine Ring
- Method: Hydrogenation or reduction of nitrile groups under catalytic conditions (e.g., Pd/C, hydrogen gas).
- Reaction Conditions:
- Mild hydrogenation at room temperature or slightly elevated temperatures.
- Outcome: Formation of the piperidine ring fused with thiophene.
Step 3: Salt Formation
- Method: Acidic treatment with hydrochloric acid to produce the hydrochloride salt.
- Reaction Conditions:
- Dissolution in ethanol or methanol, followed by acid addition.
- Crystallization from suitable solvents.
Patented Methods from Patent Literature
According to EP0755932A1 , a notable patent discloses a synthetic pathway involving:
- Initial synthesis of thiophene-substituted heterocyclic amines.
- Subsequent cyclization with piperidine derivatives under controlled conditions.
- Final salt formation with hydrochloric acid to yield This compound .
This method emphasizes the importance of controlling stereochemistry and purity, utilizing standard organic synthesis techniques such as reflux, purification via recrystallization, and salt isolation.
Notes on Optimization and Purity
- Reaction Monitoring: Use of thin-layer chromatography (TLC) and NMR spectroscopy to track intermediate formation.
- Purification: Recrystallization from ethanol, acetone, or ethyl acetate to obtain high-purity hydrochloride salt.
- Characterization: Confirm structure via NMR, IR, and mass spectrometry.
Q & A
Q. What are the recommended storage conditions for 3-(Thiophen-2-yl)piperidine hydrochloride to ensure its stability in laboratory settings?
- Methodological Answer: Store the compound in a dry environment at 2–8°C to prevent degradation. Avoid exposure to incompatible materials (e.g., strong oxidizers) and minimize dust or aerosol formation through sealed containers. Stability is maintained under these conditions, as supported by analogous piperidine hydrochloride derivatives .
Q. What personal protective equipment (PPE) is essential when handling this compound during experimental procedures?
- Methodological Answer: Use nitrile or neoprene gloves, safety goggles (compliant with EN 166 or NIOSH standards), and a lab coat. For respiratory protection, employ P95 particulate filters or OV/AG/P99 cartridges if aerosolization occurs. These protocols align with OSHA HCS guidelines for structurally similar compounds .
Q. How should accidental exposure to this compound be managed in a laboratory setting?
- Methodological Answer:
- Inhalation: Relocate to fresh air; administer artificial respiration if breathing is impaired.
- Skin contact: Wash thoroughly with soap and water for ≥15 minutes.
- Eye exposure: Rinse with lukewarm water for ≥15 minutes; seek medical evaluation.
- Ingestion: Rinse mouth without inducing vomiting; consult a poison control center.
These measures derive from standardized SDS protocols for piperidine derivatives .
Advanced Research Questions
Q. What computational strategies can be employed to predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer: Apply quantum chemical calculations (e.g., density functional theory) to model reaction pathways and transition states. Integrate these with high-throughput experimental screening using platforms like ICReDD’s feedback loop system, which combines computational predictions with empirical validation to optimize reaction conditions .
Q. How can enantiomeric purity be optimized during the synthesis of this compound derivatives?
- Methodological Answer: Utilize enantioselective hydrogenation with iridium catalysts (e.g., Noyori-type systems) under controlled temperature (20–40°C) and hydrogen pressure (5–15 bar). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. This approach is validated for trifluoromethyl-piperidine synthesis .
Q. What methodologies are recommended for analyzing data contradictions in the biological activity studies of piperidine derivatives like this compound?
- Methodological Answer: Conduct meta-analyses to reconcile discrepancies, incorporating covariates such as compound purity (HPLC-validated ≥98%), assay type (e.g., enzymatic vs. cell-based), and batch variability. Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. functional assays) .
Q. How should researchers design kinetic studies to evaluate the degradation pathways of this compound under varying pH conditions?
- Methodological Answer:
- Use buffered solutions (pH 1–13) and monitor degradation via HPLC or LC-MS at timed intervals.
- Calculate rate constants (k) and half-lives (t½) using first-order kinetics.
- Construct Arrhenius plots (ln k vs. 1/T) to determine activation energy (Ea) across temperatures.
This framework is adapted from pharmacopeial monographs for hydrochloride salts .
Q. What experimental approaches are effective in determining the membrane permeability of this compound for pharmacological applications?
- Methodological Answer:
- In vitro: Use Parallel Artificial Membrane Permeability Assay (PAMPA) with synthetic lipid bilayers.
- Ex vivo: Employ Caco-2 cell monolayers to simulate intestinal absorption; quantify permeation via LC-MS.
- Validation: Compare results with reference standards (e.g., metoprolol for high permeability).
These methods align with CRDC classification for membrane technology research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
